(1R)-IDH889: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(1R)-IDH889: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(1R)-IDH889 is the (R)-enantiomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While (1R)-IDH889 itself is significantly less active, it serves as an essential experimental control for studying the specific effects of its pharmacologically active (S)-enantiomer, IDH889. This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of (1R)-IDH889 and its active counterpart, IDH889, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
(1R)-IDH889 is a stereoisomer of IDH889, a member of the 3-pyrimidin-4-yl-oxazolidin-2-one class of compounds. The specific stereochemistry at the chiral center dictates the molecule's interaction with the allosteric binding site of mutant IDH1.
Table 1: Physicochemical Properties of IDH889
| Property | Value | Reference |
| IUPAC Name | (S)-3-(2-(((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one | [1] |
| Molecular Formula | C₂₃H₂₅FN₆O₂ | [1][2] |
| Molecular Weight | 436.49 g/mol | [1] |
| CAS Number | 1429179-07-6 (for IDH889) | [1] |
| (1R)-IDH889 CAS | 1429179-08-7 | [3] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 200 mg/mL (458.21 mM) | [3] |
Pharmacological Properties and Mechanism of Action
IDH889 is a highly potent and selective inhibitor of mutated IDH1, particularly the R132H and R132C variants, which are frequently found in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[4][5] The wild-type IDH1 enzyme is largely unaffected by IDH889, highlighting its mutant-specific inhibitory profile.[5]
The primary mechanism of action of IDH889 is the allosteric inhibition of the mutant IDH1 enzyme.[4] It binds to an induced-fit pocket, distinct from the active site, thereby preventing the neomorphic activity of the mutant enzyme, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6] The accumulation of 2-HG is a key driver of oncogenesis in IDH-mutant cancers, as it competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[6][7]
(1R)-IDH889, being the inactive isomer, does not exhibit significant inhibition of mutant IDH1 and is therefore used in experiments to confirm that the observed biological effects are due to the specific action of the (S)-enantiomer, IDH889.[3]
Table 2: Pharmacological Activity of IDH889
| Parameter | Value | Target/Cell Line | Reference |
| IC₅₀ (IDH1 R132H) | 0.02 µM | Recombinant Enzyme | [5] |
| IC₅₀ (IDH1 R132C) | 0.072 µM | Recombinant Enzyme | [5] |
| IC₅₀ (IDH1 wild-type) | 1.38 µM | Recombinant Enzyme | [5] |
| Cellular 2-HG IC₅₀ | 0.014 µM | U87MG-IDH1 R132H cells | [5] |
Table 3: Pharmacokinetic Properties of IDH889
| Parameter | Value | Species | Dose | Reference |
| Brain/Blood Ratio | 1.4 | Rat | 30 mg/kg p.o. | [4] |
| AUC (0-24h) | 3.6 µM·h | Mouse | 10 mg/kg p.o. | [4] |
| Cmax | 1.7 µM | Mouse | 10 mg/kg p.o. | [4] |
| AUC (0-24h) | 55.5 µM·h | Mouse | 100 mg/kg p.o. | [4] |
| Cmax | 14.2 µM | Mouse | 100 mg/kg p.o. | [4] |
Signaling Pathways
The primary signaling pathway affected by IDH1 mutations is the metabolic pathway leading to the production of the oncometabolite 2-HG. This, in turn, impacts downstream epigenetic regulation.
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of IDH889.
Experimental Protocols
Synthesis of 3-Pyrimidin-4-yl-oxazolidin-2-ones (General Scheme)
While a specific, detailed protocol for (1R)-IDH889 is not publicly available, the synthesis of the 3-pyrimidin-4-yl-oxazolidin-2-one scaffold generally involves a multi-step process. The following diagram outlines a representative synthetic workflow for this class of compounds.
Caption: General synthetic workflow for 3-pyrimidin-4-yl-oxazolidin-2-ones.
In Vitro IDH1 R132H Enzymatic Assay
This protocol describes a colorimetric assay to screen for inhibitors of mutant IDH1 R132H activity by measuring the consumption of NADPH.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, 0.2 mM DTT)
-
Test compounds (including (1R)-IDH889 and IDH889) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant IDH1 R132H enzyme (final concentration will depend on the specific activity of the enzyme lot)
-
Test compound dilution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a solution of α-KG and NADPH (final concentrations typically in the low micromolar range).
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and calculate the IC₅₀ value.
Cellular 2-HG Quantification by LC-MS/MS
This protocol outlines the measurement of intracellular 2-HG levels in cells treated with IDH1 inhibitors.
Materials:
-
IDH1-mutant cell line (e.g., U87MG engineered to express IDH1 R132H)
-
Cell culture medium and supplements
-
Test compounds (including (1R)-IDH889 and IDH889)
-
Methanol (ice-cold, 80%)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS system
Procedure:
-
Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with serial dilutions of test compounds for a specified period (e.g., 24-72 hours).
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol containing the internal standard.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS using a method optimized for the separation and detection of 2-HG.
-
Quantify the 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Normalize the 2-HG levels to cell number or total protein content.
In Vivo Orthotopic Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma xenograft model to evaluate the in vivo efficacy of IDH1 inhibitors.
Caption: Experimental workflow for an in vivo orthotopic glioma xenograft study.
Procedure:
-
Cell Preparation: Culture an IDH1-mutant glioma cell line (e.g., BT142, which has an endogenous IDH1 R132H mutation). Harvest the cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁵ cells in 5 µL).
-
Animal Surgery: Anesthetize immunocompromised mice (e.g., NOD-SCID or nude mice). Secure the mouse in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull at a predetermined location. Slowly inject the cell suspension into the brain parenchyma at a specific depth.
-
Tumor Monitoring: Monitor the mice regularly for signs of tumor growth (e.g., weight loss, neurological symptoms). Tumor growth can be non-invasively monitored using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, randomize the mice into treatment groups: Vehicle control, (1R)-IDH889 (as a negative control), and IDH889. Administer the compounds via the appropriate route (e.g., oral gavage) at the desired dose and schedule.
-
Efficacy Evaluation: Monitor the survival of the mice in each group. At the end of the study or when mice reach a humane endpoint, collect tumors and other tissues for analysis of tumor size, histology, and 2-HG levels.
Conclusion
(1R)-IDH889 is an indispensable tool for the rigorous preclinical evaluation of its active enantiomer, IDH889. A thorough understanding of its chemical properties, the pharmacological context of IDH889, and the detailed experimental protocols for its use are crucial for advancing the development of targeted therapies for IDH1-mutant cancers. This guide provides a foundational resource for researchers dedicated to this important area of oncology drug discovery.
References
- 1. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]
- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
